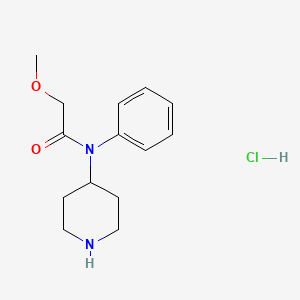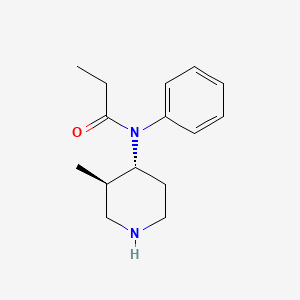
5-methoxy Methylone (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylone is a β-ketone analog of 3,4-methylenedioxymethamphetamine (3,4-MDMA; Item No. 13971) that has been detected in products marketed as bath salts, plant food, and tablets. Similar to 3,4-MDMA, it acts on components of the monoaminergic systems. 5-methoxy Methylone is a cathinone derivative that bears a methoxy group similar to various tryptamine analogs including 5-methoxy MiPT, which are known to potently inhibit monoamine transport function. The pharmacological and toxicological properties of this compound are not known. This product is intended for forensic and research purposes. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Pharmacokinetic Profiles and Pharmacodynamic Effects: The pharmacokinetics and pharmacodynamic effects of Methylone and its metabolites in rats were investigated. It was found that Methylone is extensively metabolized in rats, with MDC being a centrally active metabolite that contributes to the overall effects of the drug in vivo (Elmore et al., 2017).
- Brain Concentrations and Effects: A study on the brain concentrations of Methylone and its metabolites after systemic administration revealed relationships between brain pharmacokinetic parameters and pharmacodynamic effects, including locomotor behavior and neurochemistry. Brain concentrations of Methylone and MDC showed nonlinear accumulation, affecting serotonin neurons in vulnerable brain regions (Centazzo et al., 2021).
Analytical Detection and Identification
- Simultaneous Analysis in Urine: A sensitive method was developed for the simultaneous detection of Methylone and its metabolites in human urine, combining gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-electrospray ionization mass spectrometry (LC-ESI MS) (Kamata et al., 2007).
- Quantification in Plasma: A method for the quantification of Methylone and its metabolites in rat and human plasma was developed using liquid chromatography-tandem mass spectrometry, enhancing the understanding of its pharmacokinetics (Ellefsen et al., 2015).
Metabolic Pathways
- Metabolism in Humans and Rats: The urinary metabolites of Methylone in humans and rats were studied, revealing two major metabolic pathways: N-demethylation and demethylenation followed by O-methylation. The analysis of these metabolites is crucial for the proof of Methylone use in forensic urinalysis (Kamata et al., 2006).
Toxicology and Safety
- Combined Intoxication Case Study: A clinical case highlighted the intoxication effects from the combined use of Methylone and 5-MeO-MIPT, emphasizing the need for awareness among clinicians about the potential complications from the use of such psychoactive drugs (Shimizu et al., 2007).
Propiedades
Nombre del producto |
5-methoxy Methylone (hydrochloride) |
|---|---|
Fórmula molecular |
C12H15NO4 · HCl |
Peso molecular |
273.7 |
InChI |
InChI=1S/C12H15NO4.ClH/c1-7(13-2)11(14)8-4-9(15-3)12-10(5-8)16-6-17-12;/h4-5,7,13H,6H2,1-3H3;1H |
Clave InChI |
GNJPVPAVBRRRPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(C(C(NC)C)=O)=CC2=C1OCO2.Cl |
Sinónimos |
1-(7-methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one, mononhydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




